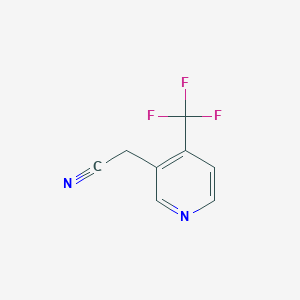

4-(Trifluoromethyl)pyridine-3-acetonitrile

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-4-13-5-6(7)1-3-12/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVZDCREWZARJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268018 | |

| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-93-3 | |

| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine-3-acetonitrile typically involves the trifluoromethylation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method is the reaction of 4-chloropyridine with trifluoromethyl anion (CF3-) to form 4-(trifluoromethyl)pyridine, which is then nitrated to introduce the acetonitrile group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyridine-3-acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for introducing the acetonitrile group.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemical Properties and Structure

4-(Trifluoromethyl)pyridine-3-acetonitrile is characterized by the presence of a trifluoromethyl group, which increases the lipophilicity and biological activity of the compound. The molecular formula is , and it features both pyridine and acetonitrile functionalities. The trifluoromethyl group contributes to the compound's unique properties, allowing it to interact effectively with biological targets.

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of trifluoromethylpyridines exhibit significant biological activities, including anti-inflammatory and anticancer effects. The lipophilic nature of this compound allows for effective membrane penetration, which is crucial for drug design.

Case Studies in Drug Discovery

- Anti-Cancer Activity : Studies have shown that compounds containing the trifluoromethyl group can inhibit cancer cell proliferation by modulating enzyme activities involved in cell signaling pathways. For instance, a derivative was found to interact with specific kinase targets, leading to reduced tumor growth in preclinical models .

- Anti-Inflammatory Effects : Another study demonstrated that certain analogs of this compound could reduce inflammatory markers in vitro, suggesting potential for development as anti-inflammatory agents .

Agrochemical Applications

In the agrochemical sector, this compound serves as an intermediate for synthesizing various pesticides. Its derivatives have been incorporated into formulations aimed at protecting crops from pests and diseases.

Notable Agrochemical Products

- Flonicamid : This is a well-known insecticide derived from trifluoromethylpyridine structures. It acts as a chordotonal organ modulator, effectively controlling pest populations while exhibiting low toxicity to non-target organisms .

- Fluazifop-butyl : Another significant agrochemical that utilizes the trifluoromethylpyridine moiety is fluazifop-butyl, which has been widely used for weed control in crops .

Synthetic Applications

The chemical reactivity of this compound makes it a versatile intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)pyridine-3-acetonitrile exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances binding affinity and selectivity.

Molecular Targets and Pathways:

Enzymes: Targets specific enzymes involved in disease pathways.

Receptors: Binds to receptors involved in signal transduction.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly impacts reactivity and applications. Key comparisons include:

- This contrasts with 3-methoxy derivatives, where the electron-donating methoxy group increases ring electron density .

Physicochemical Properties

- The acetonitrile substituent may improve polarity slightly compared to non-polar analogs like 3-trifluoromethylpyridine .

- Thermal Stability: Fluorinated pyridines are typically stable up to 150–200°C, as seen in analogs such as 3-nitro-2-phenoxypyridine, which retains integrity under standard reaction conditions .

Biological Activity

4-(Trifluoromethyl)pyridine-3-acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. This modification often leads to improved interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.

- Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity.

- Covalent Bonding : The acetonitrile group can form covalent bonds with target proteins, influencing various cellular pathways .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study showed that derivatives containing the trifluoromethyl group were effective against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, modifications at the pyridine ring have been linked to increased cytotoxicity against cancer cell lines. The IC50 values for some derivatives were found to be significantly lower than those of standard chemotherapeutic agents, indicating promising anticancer potential .

Antichlamydial Activity

The presence of the trifluoromethyl group has been shown to enhance antichlamydial activity. Compounds with this substituent demonstrated superior effectiveness compared to analogs lacking it, suggesting its importance in developing selective treatments for Chlamydia infections .

Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited lower Minimum Inhibitory Concentrations (MICs), reinforcing the role of the trifluoromethyl group in enhancing antibacterial properties.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| A | 0.78 | 1.56 |

| B | 0.39 | 0.78 |

| C | 1.56 | 3.12 |

Study 2: Cytotoxicity in Cancer Cells

A series of derivatives were synthesized and tested for cytotoxicity against glioblastoma cell lines. The most potent derivative exhibited an IC50 value of 6.40 µg/mL, demonstrating significant anticancer activity compared to control treatments.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| D | 6.40 | Glioblastoma |

| E | 22.09 | Glioblastoma |

| F | >50 | Control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethyl)pyridine-3-acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:

Cyanoenamine Formation : React β-chloroacrylonitrile with trifluoromethylpyridine precursors under basic conditions to introduce the cyano group .

Cyclization : Use anhydrous sodium acetate and acetic anhydride to promote cyclization, followed by recrystallization in acetic acid/water (1:1) for purification .

Functionalization : Optimize trifluoromethylation using halogen-exchange reactions (e.g., Cl → CF₃) with copper(I) iodide as a catalyst .

- Key Variables : Temperature (reflux at 100–120°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (5–10 mol%) significantly affect yield (typically 40–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% TFA in acetonitrile/water) for retention time consistency (~1.23–1.61 minutes) and MS detection (m/z 742–757 [M+H]⁺) .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −65 ppm) .

- X-ray Crystallography : Compare with Cambridge Structural Database entries (e.g., pyridinium salts) to validate protonation states and intermolecular interactions .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Keep at −20°C in airtight, amber vials to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) are essential due to hygroscopicity .

- Stability Tests : Monitor degradation via LCMS under accelerated conditions (40°C/75% RH for 14 days). Look for peaks corresponding to hydrolysis products (e.g., carboxylic acids) .

Advanced Research Questions

Q. How can contradictory data between synthetic yields and purity be resolved?

- Methodological Answer :

- Root Cause Analysis : Low yields (e.g., <50%) may arise from competing side reactions (e.g., dimerization). Use kinetic studies (time-resolved LCMS) to identify intermediates .

- Purity Optimization : Employ gradient HPLC (e.g., 5–95% acetonitrile in 15 minutes) to separate co-eluting impurities. Adjust recrystallization solvents (e.g., switch from ethanol to ethyl acetate) .

Q. What computational strategies predict reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effect of the trifluoromethyl group on the pyridine ring’s LUMO energy. Software like Gaussian 16 with B3LYP/6-31G(d) basis set is recommended .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways to guide experimental solvent selection .

Q. How can the compound be modified to enhance its utility in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitrile group with tetrazole (using NaN₃/HCl) to improve metabolic stability while retaining hydrogen-bonding capacity .

- SAR Studies : Introduce substituents at the pyridine 4-position (e.g., methyl, chloro) and assess activity against kinase targets (e.g., p38 MAPK) via enzymatic assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Test chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) to control stereochemistry .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect racemization .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for derivatives of this compound?

- Methodological Answer :

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can induce different crystal forms. Use DSC and PXRD to characterize polymorphs .

- Impurity Profiles : Trace impurities (e.g., unreacted starting materials) lower observed melting points. Quantify impurities via HPLC-ELSD .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| HPLC Retention Time | 1.23–1.61 min (0.1% TFA/ACN) | |

| LCMS m/z ([M+H]⁺) | 742–757 | |

| ¹⁹F NMR Shift (CF₃) | δ −60 to −65 ppm | |

| Storage Stability | >90% purity at −20°C for 6 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.